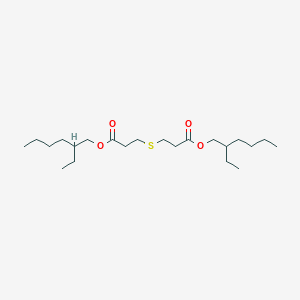

Bis(2-ethylhexyl) 3,3'-thiodipropionate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 3,3’-thiodipropionate typically involves the esterification of 3,3’-thiodipropionic acid with 2-ethylhexanol . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of Bis(2-ethylhexyl) 3,3’-thiodipropionate is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Bis(2-ethylhexyl) 3,3’-thiodipropionate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: It can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as can be used.

Substitution: Nucleophiles like and can react with Bis(2-ethylhexyl) 3,3’-thiodipropionate under mild conditions.

Major Products:

Oxidation: The major products are typically and .

Reduction: The major products are and .

Substitution: The products depend on the nucleophile used but can include and .

Applications De Recherche Scientifique

Antioxidant Applications

BEHT is widely recognized for its antioxidant properties, which make it effective in stabilizing polymers against oxidative degradation. It is commonly used in:

- Polyvinyl Chloride (PVC) : BEHT serves as a heat stabilizer in PVC formulations, enhancing the material's thermal stability and prolonging its lifespan. Its effectiveness is attributed to its ability to scavenge free radicals generated during processing and use .

- Rubber Products : The compound is also utilized in rubber formulations to prevent degradation caused by heat and oxygen exposure, thus improving durability and performance .

Plasticizer in Polymers

BEHT functions as a plasticizer, which increases the flexibility and workability of polymer materials. Its applications include:

- Halogenated Polymers : It is particularly effective in plasticizing halogen-containing polymers such as PVC and rubber. The compound can be blended with epoxidized oils to enhance performance characteristics .

- Polymer Blends : BEHT can be combined with other plasticizers to create tailored formulations that meet specific industrial requirements. For example, blends with epoxidized soybean oil have shown improved compatibility and performance in PVC applications .

Biochemical Research

In biochemical contexts, BEHT has been investigated for its potential effects on biological processes:

- Cellular Studies : Research has explored the impact of BEHT on cellular mechanisms, including its role in modulating oxidative stress responses in various cell types.

- Preclinical Studies : Preliminary investigations suggest that BEHT may influence metabolic pathways and could have implications for therapeutic applications.

Environmental Applications

The stability and low volatility of BEHT make it suitable for environmentally friendly formulations:

- Sustainable Materials : As industries move towards greener practices, BEHT's compatibility with bio-based materials positions it as a candidate for sustainable polymer formulations .

Mécanisme D'action

The primary mechanism by which Bis(2-ethylhexyl) 3,3’-thiodipropionate exerts its effects is through the scavenging of free radicals. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to materials and biological systems . The molecular targets include reactive oxygen species (ROS) and other free radicals .

Comparaison Avec Des Composés Similaires

- Bis(2-ethylhexyl) adipate

- Bis(2-ethylhexyl) sebacate

- Bis(2-ethylhexyl) phthalate

Comparison:

- Bis(2-ethylhexyl) adipate and Bis(2-ethylhexyl) sebacate are also used as plasticizers and antioxidants but differ in their chemical structure and specific applications.

- Bis(2-ethylhexyl) phthalate is primarily used as a plasticizer and has different environmental and health impacts compared to Bis(2-ethylhexyl) 3,3’-thiodipropionate .

Uniqueness: Bis(2-ethylhexyl) 3,3’-thiodipropionate is unique due to its sulfur-containing structure, which enhances its antioxidant properties and makes it particularly effective in stabilizing polymers and preventing oxidative degradation .

Activité Biologique

Overview

Bis(2-ethylhexyl) 3,3'-thiodipropionate (BEHT) is an organosulfur compound with the molecular formula C22H42O4S. It is categorized as a thioester derived from thiodipropionic acid and 2-ethylhexanol. This compound is known for its stability and low volatility, making it suitable for various applications in industrial and biochemical contexts. Recent studies have explored its biological activities, particularly its potential antioxidant properties, enzyme inhibitory effects, and implications in environmental toxicology.

- Molecular Weight : 402.63 g/mol

- Appearance : Colorless to pale yellow liquid

- Chemical Structure : Contains two ethylhexyl groups attached to a thiodipropionate moiety.

Antioxidant Activity

BEHT has been investigated for its antioxidant properties , which may offer protection against cell damage caused by free radicals. Preliminary studies suggest that BEHT can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in preventing oxidative damage associated with various diseases.

Enzyme Inhibition

Research indicates that BEHT exhibits significant inhibitory activity against enzymes , particularly acetylcholinesterase (AChE). A study highlighted that at a concentration of 250 ppm, BEHT demonstrated an AChE inhibition rate of 75.33% after 72 hours. The enzyme inhibition increased with higher concentrations, suggesting a dose-dependent relationship .

Table 1: Acetylcholinesterase Inhibition by BEHT

| Concentration (ppm) | AChE Inhibition (%) |

|---|---|

| 50 | 29.00 |

| 100 | 40.33 |

| 150 | 53.00 |

| 200 | 64.00 |

| 250 | 75.33 |

This inhibition of AChE suggests potential applications in managing conditions related to cholinergic dysfunctions.

Toxicological Effects

The toxicological profile of BEHT has been assessed through various studies, revealing both beneficial and harmful effects depending on the concentration and exposure duration. It has been noted that while low concentrations may exhibit protective effects against mutagenesis, higher concentrations could lead to cytotoxicity .

Table 2: Toxicological Effects of BEHT

| Study Focus | Findings |

|---|---|

| Antimutagenic Activity | High antimutagenic activity at low concentrations (3 µg/mL) in S. typhimurium strains . |

| Cytotoxicity | Higher doses led to significant toxicity in animal models . |

Environmental Impact

BEHT's role as an environmental contaminant, particularly in aquatic systems, raises concerns about its endocrine-disrupting effects. Studies have shown that similar compounds can disrupt thyroid hormone activity in aquatic organisms such as Japanese medaka (Oryzias latipes), indicating a potential risk associated with BEHT exposure in natural water bodies .

Case Studies

- Case Study on Antioxidant Properties : In vitro studies demonstrated that BEHT could significantly reduce oxidative stress markers in cultured cells exposed to hydrogen peroxide, suggesting its potential as a protective agent against oxidative damage.

- Case Study on Enzyme Inhibition : Field studies involving mosquito larvae (Culex quinquefasciatus) showed that exposure to BEHT resulted in notable mortality rates and behavioral changes, highlighting its potential use as a biological control agent against vector-borne diseases.

Propriétés

IUPAC Name |

2-ethylhexyl 3-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4S/c1-5-9-11-19(7-3)17-25-21(23)13-15-27-16-14-22(24)26-18-20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNLSBYMGKTWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCSCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884489 | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10526-15-5 | |

| Record name | 1,1′-Bis(2-ethylhexyl) 3,3′-thiobis[propanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10526-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) 3,3'-thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.